2-(Carbamoylamino)-6-fluorobenzoic acid
Overview
Description
2-(Carbamoylamino)-6-fluorobenzoic acid is a fluorinated aromatic compound that contains both a carboxylic acid and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-6-fluorobenzoic acid typically involves the following steps:
Fluorination: The starting material, 2-aminobenzoic acid, is fluorinated at the 6-position using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The fluorinated 2-aminobenzoic acid undergoes amidation with an appropriate carbamoyl chloride or carbamoyl anhydride to introduce the carbamoylamino group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Carbamoylamino)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and alcohols, along with strong bases, are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives like esters and anhydrides.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(Carbamoylamino)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe or a molecular tag in biological studies.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Carbamoylamino)-6-fluorobenzoic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific proteins or enzymes, leading to fluorescence or other detectable changes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Aminobenzoic acid: Lacks the fluorine and carbamoylamino groups.
6-Fluorobenzoic acid: Lacks the amide group.
2-(Carbamoylamino)benzoic acid: Lacks the fluorine atom.
Uniqueness: 2-(Carbamoylamino)-6-fluorobenzoic acid is unique due to the combination of fluorine and carbamoylamino groups, which impart distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(carbamoylamino)-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c9-4-2-1-3-5(11-8(10)14)6(4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALSQQVNTIMBSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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